Methyl 4-(3-bromo-2-oxopropyl)benzoate
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Overview
Description
Methyl 4-(3-bromo-2-oxopropyl)benzoate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of benzoic acid, where the benzoate group is substituted with a 3-bromo-2-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-bromo-2-oxopropyl)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation of methyl benzoate with 3-bromo-2-oxopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-bromo-2-oxopropyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution:
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups
Reduction: Alcohol derivatives
Oxidation: Carboxylic acids or other oxidized products
Scientific Research Applications
Methyl 4-(3-bromo-2-oxopropyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the design and synthesis of novel materials with specific properties, such as photoactive materials.
Biological Studies: The compound can be employed in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 4-(3-bromo-2-oxopropyl)benzoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating binding to the target site and subsequent biological effects.
Comparison with Similar Compounds
Methyl 4-(3-bromo-2-oxopropyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-bromobenzoate: Lacks the 3-bromo-2-oxopropyl group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a 3-bromo-2-oxopropyl group, leading to different reactivity and applications.
Methyl 4-(2-oxopropyl)benzoate:
Properties
CAS No. |
85828-56-4 |
---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 4-(3-bromo-2-oxopropyl)benzoate |
InChI |
InChI=1S/C11H11BrO3/c1-15-11(14)9-4-2-8(3-5-9)6-10(13)7-12/h2-5H,6-7H2,1H3 |
InChI Key |
MBRLJBQEQBOCOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(=O)CBr |
Origin of Product |
United States |
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